Methyl 2-bromo-6-(tert-butylamino)isonicotinate
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Overview
Description
Methyl 2-bromo-6-(tert-butylamino)isonicotinate is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . This compound is a derivative of isonicotinic acid and features a bromine atom and a tert-butylamino group attached to the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butylamine under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-(tert-butylamino)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-bromo-6-(tert-butylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-(tert-butylamino)isonicotinate involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butylamino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: A simpler derivative of isonicotinic acid without the bromine and tert-butylamino groups.
Methyl 4-bromo-6-(tert-butyl)picolinate: Another brominated derivative with a different substitution pattern.
Uniqueness
Methyl 2-bromo-6-(tert-butylamino)isonicotinate is unique due to the presence of both the bromine atom and the tert-butylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 2-bromo-6-(tert-butylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)14-9-6-7(10(15)16-4)5-8(12)13-9/h5-6H,1-4H3,(H,13,14) |
InChI Key |
UICHXCMAXRIHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=CC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
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